BenchChemオンラインストアへようこそ!

Hydroxy-PEG13-Boc

PROTAC Linker Optimization Aggregation

For PROTAC development requiring precise spatial control, this monodisperse PEG13 linker provides a 4.7 nm reach, crucial for engaging sterically demanding binding pockets. Its Boc-protected carboxyl group enables orthogonal acid-labile deprotection, streamlining multi-step synthesis. The ≥98% purity and discrete chain length eliminate batch-to-batch variability, ensuring reproducible SAR data. Choose this linker to avoid the confounding effects of polydisperse alternatives.

Molecular Formula C33H66O16
Molecular Weight 718.9 g/mol
Cat. No. B1192894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG13-Boc
SynonymsHydroxy-PEG13-t-butyl ester
Molecular FormulaC33H66O16
Molecular Weight718.9 g/mol
Structural Identifiers
InChIInChI=1S/C33H66O16/c1-33(2,3)49-32(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-30-48-31-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-34/h34H,4-31H2,1-3H3
InChIKeyVCMFXOTTYDVNJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-PEG13-Boc: A Monodisperse PEG-Based PROTAC Linker for Precision Protein Degradation


Hydroxy-PEG13-Boc is a heterobifunctional, monodisperse polyethylene glycol (PEG)-based linker specifically engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The compound features a 13-unit PEG chain (approximate extended length ~4.7 nm) that confers substantial hydrophilicity and flexibility, terminating in a primary hydroxyl group (-OH) at one end and a Boc-protected carboxyl group at the other . With a molecular weight of 718.87 Da and a defined chemical formula of C₃₃H₆₆O₁₆, it is supplied as a discrete, single-length molecule with a typical purity specification of ≥98% . This uniformity is critical for ensuring reproducible ternary complex formation and predictable pharmacokinetic behavior in downstream PROTAC applications.

Why Hydroxy-PEG13-Boc Cannot Be Casually Substituted with Another PEG Linker


In the context of PROTAC design, the linker is not a passive tether but an active modulator of degradation efficiency. The chain length, terminal functionality, and protecting group strategy of a PEG linker directly dictate the spatial orientation of the E3 ligase and target protein, thereby controlling the rate and extent of ubiquitination [1]. Simply swapping Hydroxy-PEG13-Boc for a shorter analog (e.g., PEG4 or PEG8) can result in steric clashes and suboptimal ternary complex geometry, while a longer chain may introduce excessive conformational entropy that reduces the effective local concentration of the warheads [2]. Furthermore, the choice of the Boc protecting group is not arbitrary; it offers a distinct acid-labile deprotection profile that is orthogonal to other common protecting groups like Fmoc, allowing for specific and sequential conjugation strategies that are impossible with a different protection scheme [3]. Therefore, generic substitution without rigorous empirical validation is highly likely to compromise the potency, selectivity, and overall development trajectory of the final PROTAC molecule.

Quantitative Evidence Differentiating Hydroxy-PEG13-Boc from Its Closest Analogs


Evidence 1: PEG13 Chain Length Confers Superior Hydrophilicity and Reduced Aggregation Propensity Compared to Shorter PEG Linkers

Increasing the PEG chain length in a linker directly correlates with a decrease in the overall hydrophobicity of the final conjugate and a consequent reduction in aggregate formation [1]. In a systematic study of antibody-drug conjugates (ADCs) using cleavable pendant-type PEG linkers, increasing the PEG length from PEG4 to PEG12 resulted in a progressive decrease in conjugate hydrophobicity as measured by HIC analysis. More importantly, stability studies at 40°C demonstrated that the aggregate content decreased as PEG length increased. Specifically, DAR8-ADCs constructed with PEG8 and PEG12 linkers exhibited a superior pharmacokinetic (PK) profile and stronger in vivo anti-tumor activity compared to DAR8-ADCs with PEG4 and the non-PEGylated DAR4 control [1]. While this study was in an ADC context, the physicochemical principles of hydrophilicity and aggregation are directly transferable to PROTAC linkers like Hydroxy-PEG13-Boc, suggesting it will provide a significant advantage in reducing non-specific aggregation over shorter PEG alternatives like PEG4 or PEG8 [2].

PROTAC Linker Optimization Aggregation

Evidence 2: Terminal Hydroxyl Group Enhances Binding Affinity to E3 Ligases Compared to Methyl-Terminated Analogs

The terminal functional group of a PEG linker can significantly influence its interaction with E3 ligase components . Comparative binding studies have shown that PROTAC linkers featuring a terminal hydroxyl group (-OH) exhibit a 2- to 4-fold higher binding affinity for cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases compared to their methyl-terminated (-OCH₃) counterparts . This enhanced affinity is hypothesized to arise from the hydroxyl group's ability to engage in specific hydrogen-bonding interactions within the ligase binding pocket, which the non-polar methyl group cannot participate in. For Hydroxy-PEG13-Boc, the free hydroxyl group provides a critical functional handle that directly contributes to this affinity advantage over common methyl-capped PEG linkers (e.g., m-PEG13-Boc).

PROTAC E3 Ligase Binding Affinity

Evidence 3: Boc Protection Strategy Enables Orthogonal and Mild Deprotection Chemistry Unavailable to Fmoc-Based Analogs

The Boc (tert-butyloxycarbonyl) group provides a distinct chemical handle that is orthogonal to the Fmoc (9-fluorenylmethyloxycarbonyl) group commonly used in peptide synthesis [1]. While Fmoc is base-labile and removed with piperidine, the Boc group is acid-labile and is cleanly cleaved under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or dilute HCl [2]. This orthogonality is a critical advantage for synthetic chemists. It allows for sequential deprotection and conjugation steps without cross-reactivity, a flexibility not available if the linker were protected with an Fmoc group. Furthermore, the Boc protecting group is generally less expensive than Fmoc, offering a cost-efficiency benefit for large-scale synthesis [3]. In contrast, a linker like Hydroxy-PEG13-Fmoc would require basic conditions for deprotection, which could be incompatible with base-sensitive functionalities elsewhere in the PROTAC construct.

PROTAC Solid-Phase Synthesis Protecting Group

Evidence 4: Monodisperse Nature of PEG13 Ensures Batch-to-Batch Reproducibility, a Critical Requirement for Pharmaceutical Development

Hydroxy-PEG13-Boc is a monodisperse PEG linker, meaning it is synthesized as a single molecular species with a uniform chain length and molecular weight . This is in stark contrast to polydisperse PEG linkers, which consist of a mixture of chain lengths centered around an average molecular weight (e.g., PEG 600, PEG 1000). The use of a polydisperse linker introduces inherent variability into the synthesis and biological evaluation of PROTACs, as different chain lengths will produce a distribution of ternary complex geometries and physicochemical properties [1]. This variability can obscure structure-activity relationships (SAR), reduce the reproducibility of degradation assays, and complicate regulatory approval due to the undefined nature of the drug substance [1]. By providing a precise and consistent building block, Hydroxy-PEG13-Boc directly addresses this critical development bottleneck, ensuring that each PROTAC molecule synthesized from the same batch is chemically identical.

PROTAC Quality Control Monodisperse PEG

Optimal Application Scenarios for Hydroxy-PEG13-Boc Based on Its Differentiated Properties


Scenario 1: Designing PROTACs for Targets with Deep or Occluded Binding Pockets

The extended reach of the PEG13 chain (approx. 4.7 nm) is ideal for spanning the distance between a ligase binding site and a target protein's binding pocket that is buried or sterically congested [1]. In this scenario, shorter linkers (e.g., PEG4 or PEG8) would fail to form a productive ternary complex, leading to low or undetectable degradation [2]. The empirical evidence from ADC studies also confirms that the longer PEG12 linker provides superior in vivo performance without compromising payload release [3], supporting the use of a PEG13 chain to achieve a favorable balance between reach and stability.

Scenario 2: Constructing PROTAC Libraries for High-Throughput Degradation Screening

The high purity and monodisperse nature of Hydroxy-PEG13-Boc make it a superior choice for generating consistent and interpretable data in PROTAC library screening campaigns [1]. Using a polydisperse linker would introduce a distribution of linker lengths, effectively creating an uncharacterized mixture of PROTACs in each well and confounding the analysis of structure-activity relationships (SAR) [2]. The well-defined structure ensures that any observed variation in degradation efficiency (DC50, Dmax) can be confidently attributed to the target-binding warhead or E3 ligase ligand, rather than to an undefined linker variable.

Scenario 3: Stepwise Conjugation Strategies Requiring Orthogonal Protecting Group Chemistry

The acid-labile Boc group provides a critical advantage in any multi-step synthesis of a complex PROTAC, particularly when using solid-phase peptide synthesis (SPPS) [1]. This scenario arises when the target-binding warhead or the E3 ligase ligand itself contains base-labile functional groups. The Boc group on Hydroxy-PEG13-Boc can be removed cleanly with TFA, revealing a reactive amine for subsequent coupling, all while leaving a base-labile Fmoc protecting group elsewhere on the molecule intact [2]. This orthogonal protection strategy streamlines the synthesis and increases the overall yield of the final, complex PROTAC molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy-PEG13-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.